REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].C1COCC1.Br[CH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:14]([O:16][CH3:17])=[O:15]>C(Cl)Cl>[CH3:1][N:2]([CH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:14]([O:16][CH3:17])=[O:15])[CH3:3]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
3.24 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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BrCC=1C=C(C(=O)OC)C=C(C1)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated in a sealed reaction vessel in an oil bath
|
Type
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CUSTOM
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Details
|
Solvent and excess reagent were removed in vacuo
|
Type
|
WASH
|
Details
|
eluting with a gradient from 0-20% MeOH in DCM containing some NH4OH (50 mg, 29%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC=1C=C(C(=O)OC)C=C(C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |